
butan-1-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-1-olate;titanium(4+): is a chemical compound with the molecular formula C16H36O4TiThis compound is a colorless to slightly yellowish liquid that is highly sensitive to moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butan-1-olate;titanium(4+) can be synthesized through ester exchange reactions. One common method involves the reaction of titanium tetrachloride with butanol under controlled conditions. The reaction typically requires an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: In industrial settings, butan-1-olate;titanium(4+) is produced using similar ester exchange reactions but on a larger scale. The process involves the careful control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Butan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Hydrolysis: In the presence of moisture, it hydrolyzes to form titanium hydroxide and butanol.
Condensation: It can act as a condensation catalyst in organic synthesis
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of water or moisture.
Condensation: Often used with organic acids or alcohols under controlled temperature and pressure
Major Products Formed:
Oxidation: Titanium dioxide.
Hydrolysis: Titanium hydroxide and butanol.
Condensation: Various organic compounds depending on the reactants used
Wissenschaftliche Forschungsanwendungen
Butan-1-olate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of organic compounds and polymers.
Biology: Employed in the preparation of biocompatible materials for medical implants.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of coatings, adhesives, and heat-resistant paints
Wirkmechanismus
The mechanism of action of butan-1-olate;titanium(4+) involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of bonds between different molecules, thereby accelerating the reaction process. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Vergleich Mit ähnlichen Verbindungen
- Titanium(IV) isopropoxide
- Titanium(IV) ethoxide
- Titanium(IV) methoxide
Comparison: Butan-1-olate;titanium(4+) is unique due to its specific reactivity and applications. Compared to other titanium alkoxides, it offers distinct advantages in terms of stability and ease of handling. Its ability to act as a versatile catalyst in various reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C4H9OTi+3 |
|---|---|
Molekulargewicht |
120.98 g/mol |
IUPAC-Name |
butan-1-olate;titanium(4+) |
InChI |
InChI=1S/C4H9O.Ti/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+4 |
InChI-Schlüssel |
YIGVSLIDLYKRKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)


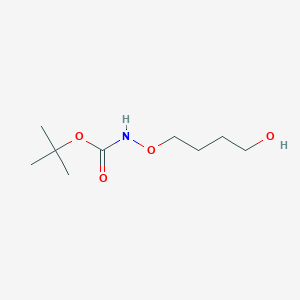
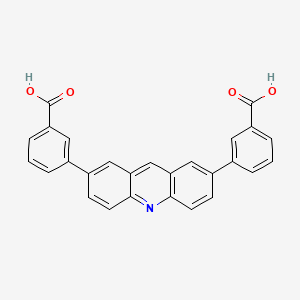
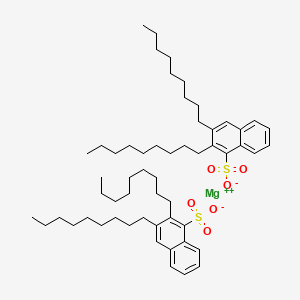
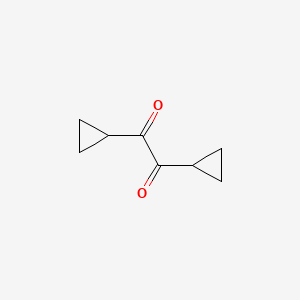
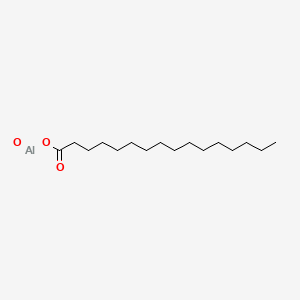
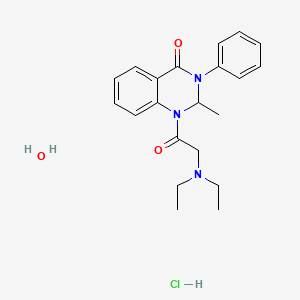
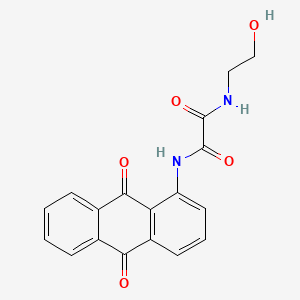
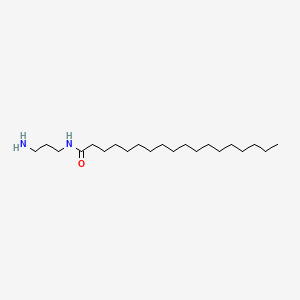
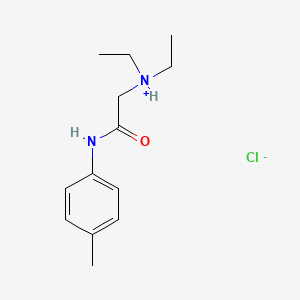
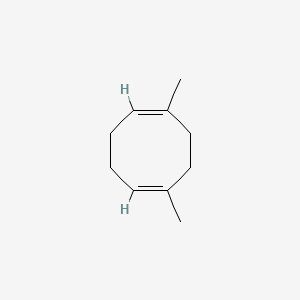
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
